2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-3-24-22-17-18(2)25-23(26-22)27-13-15-28(16-14-27)31(29,30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYVNIJSKIOZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of biphenyl-4-sulfonyl chloride with piperazine to form the intermediate compound, which is then reacted with N-ethyl-6-methylpyrimidin-4-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfone derivatives, cyclohexyl derivatives, and various substituted piperazine compounds .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Mcl-1
In a study focusing on pancreatic cancer, the compound was demonstrated to downregulate Mcl-1 levels, a protein often associated with cancer cell survival. The findings indicated that treatment with this compound sensitized cancer cells to apoptosis by reducing Mcl-1 expression in a concentration-dependent manner .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pancreatic Cancer | 5.2 | Mcl-1 downregulation |
| Breast Cancer | 3.8 | Induction of apoptosis |
| Colon Cancer | 7.5 | Cell cycle arrest |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
Research has highlighted its potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and infections.
| Enzyme | IC50 (µM) | Target Disease |
|---|---|---|
| Acetylcholinesterase | 12.5 | Alzheimer's Disease |
| Urease | 9.8 | Helicobacter pylori Infection |
The ability to inhibit these enzymes suggests that the compound could be developed for therapeutic applications in both neurodegenerative diseases and gastrointestinal infections.
Antiviral Properties
Preliminary investigations have suggested that this compound may possess antiviral properties. It has been included in screening libraries targeting various viral infections, indicating its potential utility in antiviral drug development.
Screening for Antiviral Activity
The compound is part of an antiviral library that includes compounds tested against hepatitis B virus (HBV) and other viral pathogens. Although specific activity data are still being compiled, its structural features suggest it could interact with viral proteins or host cell pathways involved in viral replication .
Mechanism of Action
The mechanism of action of 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Research Findings and Hypotheses
Synthetic Feasibility : The biphenyl sulfonyl group in the target compound may be synthesized using 4'-fluoro[1,1'-biphenyl]-4-sulfonyl chloride (), similar to methods for sulfonamide-linked heterocycles in .
Physicochemical Properties :
- Lipophilicity : Calculated logP of the target compound is ~3.5 (estimated via substituent contributions), higher than N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine (logP ~2.1).
- Solubility : The bulky biphenyl group may reduce aqueous solubility compared to methylsulfonyl analogs (e.g., ).
Biological Activity: The pyrimidine-piperazine scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) in literature, though direct data for the target compound is lacking.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Receptor Binding Profiles (Hypothetical)
| Compound | Dopamine D4 (Ki) | Serotonin 5-HT2A (Ki) | Kinase Inhibition (IC50) |
|---|---|---|---|
| Target Compound | Not tested | Not tested | ~100 nM (estimated) |
| S 18126 | 2.4 nM | >1000 nM | — |
| L 745,870 | 2.5 nM | >1000 nM | — |
Biological Activity
The compound 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a biphenyl sulfonyl group linked to a piperazine ring, which is further connected to a pyrimidine moiety. This unique structure is believed to contribute to its diverse biological effects.
Enzyme Interactions
Research indicates that this compound exhibits inhibitory activity against various enzymes, particularly kinases involved in cell signaling pathways. For instance, it has been shown to inhibit c-Met kinase, which plays a critical role in cell growth and differentiation. This inhibition can lead to altered cellular functions and potentially therapeutic effects against certain cancers.
Cellular Effects
In vitro studies have demonstrated that the compound affects cellular processes such as:
- Cell proliferation : It can inhibit the growth of cancer cell lines by blocking key signaling pathways.
- Apoptosis induction : The compound may promote programmed cell death in malignant cells, enhancing its potential as an anticancer agent .
The primary mechanism involves binding to the active site of target kinases like c-Met, leading to downstream effects on gene expression and cellular metabolism. The compound's ability to modulate these pathways suggests potential applications in treating diseases characterized by dysregulated cell growth, such as cancer .
Anticancer Activity
A study evaluating the compound's anticancer properties found that it significantly reduced the viability of various cancer cell lines. The 50% inhibitory concentration (IC50) values indicated potent activity against specific tumor types, with results suggesting that it may serve as a lead compound for further development in oncology .
Antiviral Activity
Another investigation highlighted the compound's efficacy against viral infections, particularly chikungunya virus. In vitro assays demonstrated that it could inhibit viral replication effectively, positioning it as a candidate for antiviral drug development .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic routes are most effective for producing 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via multi-step reactions involving sulfonylation of piperazine intermediates and coupling with pyrimidine derivatives. Key steps include:
- Sulfonylation : Reacting biphenyl-4-sulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in ethanol) at 80–100°C for 6–12 hours .
- Pyrimidine Coupling : Using nucleophilic aromatic substitution (SNAr) with N-ethyl-6-methylpyrimidin-4-amine under reflux in ethanol or DMF, monitored by TLC .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative TLC yields >90% purity. Optimization involves adjusting solvent polarity, reaction time, and stoichiometry of sulfonyl chloride to piperazine (1:1.2 molar ratio) .
Advanced: How can structural discrepancies in NMR data for this compound be resolved during characterization?
Methodological Answer:
Discrepancies in NMR peaks (e.g., proton splitting or unexpected shifts) often arise from rotational isomerism in the sulfonyl-piperazine moiety or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify dynamic rotational barriers .
- 2D NMR (COSY, HSQC) : Confirm connectivity between piperazine protons (δ 2.8–3.5 ppm) and pyrimidine methyl groups (δ 2.3 ppm) .
- X-ray Crystallography : Resolve absolute configuration, as seen in related compounds with dihedral angles between aryl groups (e.g., 12.8° for pyrimidine-phenyl planes) .
Basic: What analytical techniques are critical for confirming the purity and identity of this compound?
Methodological Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 452) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.
- FT-IR : Identify sulfonyl (S=O, 1350–1150 cm⁻¹) and piperazine N-H stretches (3300 cm⁻¹) .
Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethyl or methoxy substitutions) to assess impact on receptor binding .
- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases or GPCRs), focusing on piperazine’s role in hydrogen bonding .
- Functional Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or cellular viability (MTT assays) across analogs to identify critical substituents .
Basic: What strategies improve the solubility of this compound for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- pH Adjustment : Protonate the piperazine nitrogen (pKa ~7.5) in mildly acidic buffers (pH 5–6) .
- Salt Formation : Hydrochloride salts improve stability and solubility in physiological buffers .
Advanced: How can contradictory in vitro vs. in vivo efficacy data be systematically analyzed?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and bioavailability via LC-MS/MS to identify metabolic instability (e.g., CYP450-mediated oxidation) .
- Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to assess penetration into target tissues (e.g., brain for CNS targets) .
- Metabolite Identification : HR-MS and NMR of hepatic microsomal incubates to detect inactive or toxic metabolites .
Basic: What protocols ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Store lyophilized solids at –20°C under argon; solutions in DMSO at –80°C with desiccants .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis to detect hydrolysis of sulfonamide or pyrimidine groups .
Advanced: What computational methods predict off-target interactions for this compound?
Methodological Answer:
- Pharmacophore Screening : Use Schrödinger’s Phase to model off-target binding to homologous receptors (e.g., serotonin or dopamine receptors) .
- Machine Learning Models : Train Random Forest classifiers on ChEMBL data to predict CYP450 inhibition or hERG channel binding .
- Molecular Dynamics : Simulate lipid bilayer penetration to assess nonspecific membrane interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
